Spectinomycin sulfate tetrahydrate Spectinomycin sulfate tetrahydrate Spectinomycin Sulfate Tetrahydrate is an organic sulfate.
Spectinomycin Sulfate Tetrahydrate is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
Brand Name: Vulcanchem
CAS No.: 64058-48-6
VCID: VC20763842
InChI: InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2
SMILES: CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
Molecular Formula: C14H34N2O15S
Molecular Weight: 502.5 g/mol

Spectinomycin sulfate tetrahydrate

CAS No.: 64058-48-6

Cat. No.: VC20763842

Molecular Formula: C14H34N2O15S

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Spectinomycin sulfate tetrahydrate - 64058-48-6

Description Spectinomycin Sulfate Tetrahydrate is an organic sulfate.
Spectinomycin Sulfate Tetrahydrate is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
CAS No. 64058-48-6
Molecular Formula C14H34N2O15S
Molecular Weight 502.5 g/mol
IUPAC Name sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate
Standard InChI InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2
Standard InChI Key OBZDRKHRQYPQDZ-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
SMILES CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O
Canonical SMILES CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O

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